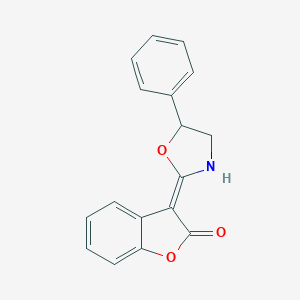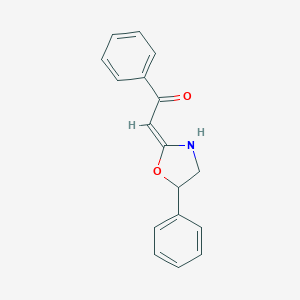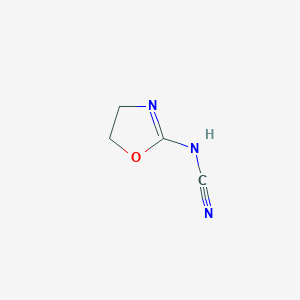![molecular formula C18H10O2 B230522 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde](/img/structure/B230522.png)
3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde, also known as FBBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FBBA is a conjugated aldehyde that contains both an aldehyde group and a conjugated system of alternating double and triple bonds. This unique structure makes FBBA a promising candidate for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde has a wide range of potential applications in scientific research. One of the most promising applications is in the field of organic electronics. 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde has been shown to exhibit strong fluorescence and can be used as a fluorescent probe for imaging applications. It has also been used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Another potential application of 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde is in the field of medicinal chemistry. 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been used as a starting material in the synthesis of potential anti-cancer drugs.
Wirkmechanismus
The exact mechanism of action of 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde is not fully understood. However, it is believed that 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde exerts its effects through the modulation of cellular signaling pathways. 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde has been shown to inhibit the activity of several enzymes involved in inflammation and cancer development. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde can reduce the size of tumors in mice. 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde is its versatility. 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde can be easily synthesized using a variety of methods and can be used in a wide range of applications. Another advantage is its low toxicity profile, which makes it a safe candidate for further research.
One limitation of 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde is its relatively low solubility in water. This can make it difficult to work with in certain applications. Another limitation is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde. One area of interest is in the development of 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde-based fluorescent probes for imaging applications. Another area of interest is in the development of 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde-based anti-inflammatory and anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde is a promising candidate for a wide range of scientific research applications. Its unique structure and low toxicity profile make it a versatile and safe candidate for further research. With continued research, 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde has the potential to make significant contributions to a variety of fields, including organic electronics, medicinal chemistry, and cancer research.
Synthesemethoden
3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde can be synthesized using a variety of methods, including the Sonogashira coupling reaction and the Suzuki coupling reaction. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst. The Suzuki coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Both methods have been successfully used to synthesize 3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde with high yields and purity.
Eigenschaften
Molekularformel |
C18H10O2 |
|---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
3-[4-(3-formylphenyl)buta-1,3-diynyl]benzaldehyde |
InChI |
InChI=1S/C18H10O2/c19-13-17-9-3-7-15(11-17)5-1-2-6-16-8-4-10-18(12-16)14-20/h3-4,7-14H |
InChI-Schlüssel |
YYAHWVHWSCLWFQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C=O)C#CC#CC2=CC(=CC=C2)C=O |
Kanonische SMILES |
C1=CC(=CC(=C1)C#CC#CC2=CC=CC(=C2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)


![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)
![2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)
